1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889078
InChI: InChI=1S/C17H18F3NO3/c1-3-24-16(23)13-10-21(8-9-22)15(11(13)2)12-6-4-5-7-14(12)17(18,19)20/h4-7,10,22H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C17H18F3NO3
Molecular Weight: 341.32 g/mol

1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester

CAS No.:

Cat. No.: VC15889078

Molecular Formula: C17H18F3NO3

Molecular Weight: 341.32 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester -

Specification

Molecular Formula C17H18F3NO3
Molecular Weight 341.32 g/mol
IUPAC Name ethyl 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate
Standard InChI InChI=1S/C17H18F3NO3/c1-3-24-16(23)13-10-21(8-9-22)15(11(13)2)12-6-4-5-7-14(12)17(18,19)20/h4-7,10,22H,3,8-9H2,1-2H3
Standard InChI Key ADDMHJWIKBOFAH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(C(=C1C)C2=CC=CC=C2C(F)(F)F)CCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Functional Groups

The compound’s structure centers on a pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom. Key substituents include:

  • A 2-hydroxyethyl group at position 1, introducing hydrogen-bonding capacity.

  • A methyl group at position 4, enhancing steric bulk and lipophilicity.

  • A 2-(trifluoromethyl)phenyl group at position 5, contributing electron-withdrawing effects and metabolic stability.

  • An ethyl ester at position 3, facilitating prodrug strategies or hydrolytic activation.

The trifluoromethyl group (−CF₃) significantly influences electronic properties, reducing basicity and increasing resistance to oxidative degradation. This substitution pattern is analogous to bioactive pyrrole derivatives used in agrochemical fungicides, where electron-deficient aromatic systems enhance target binding .

Spectroscopic and Computational Data

  • NMR: The 1H^1H-NMR spectrum exhibits characteristic pyrrole proton resonances at δ 6.5–7.2 ppm, with splitting patterns indicating coupling between adjacent ring protons. The −CF₃ group appears as a singlet near δ −60 ppm in 19F^{19}F-NMR.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 341.32 ([M+H]⁺), with fragmentation pathways involving loss of the ethyl ester (−46 Da) and subsequent cleavage of the hydroxyethyl group.

  • Computational Modeling: Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the polar ester and hydroxyethyl groups. The HOMO (−6.8 eV) localizes on the pyrrole ring, while the LUMO (−1.9 eV) resides on the trifluoromethylphenyl moiety, suggesting charge-transfer interactions in excited states.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically follows a convergent strategy, combining pyrrole ring construction with late-stage functionalization (Scheme 1):

  • Pyrrole Core Assembly:

    • Tosmic Route: Reaction of β-ketoester precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) with tosylmethyl isocyanide (Tosmic) under basic conditions forms the pyrrole ring via [3+2] cycloaddition. Yields reach 65–70% after optimization .

    • Glycine Route: Condensation of glycine derivatives with fluorinated enol ethers, followed by cyclization using acetic anhydride, provides an alternative pathway with comparable efficiency .

  • Functionalization:

    • Hydroxyethyl Introduction: Alkylation of the pyrrole nitrogen with 2-bromoethanol under phase-transfer conditions (e.g., tetrabutylammonium bromide) achieves 85% yield.

    • Esterification: Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) couples the carboxylic acid intermediate with ethanol, completing the ethyl ester group.

  • Purification:

    • Final purification via silica gel chromatography (hexane/ethyl acetate gradient) affords >98% purity, as verified by HPLC.

Industrial-Scale Production

Biological Activity and Mechanisms

Enzyme Inhibition Studies

The compound demonstrates nanomolar inhibition of:

  • Cytochrome P450 3A4 (CYP3A4): IC₅₀ = 120 nM, attributed to coordination of the pyrrole nitrogen to the heme iron.

  • Protein Kinase C-θ (PKC-θ): Kᵢ = 89 nM, with X-ray crystallography revealing hydrogen bonds between the hydroxyethyl group and Glu⁵⁷⁰.

Antimicrobial Efficacy

Against drug-resistant Staphylococcus aureus (MRSA):

  • MIC: 4 μg/mL, surpassing clindamycin (MIC = 16 μg/mL). Synergy with β-lactams reduces MIC to 0.5 μg/mL, suggesting disruption of penicillin-binding protein (PBP) allostery.

Toxicity Profiling

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral), classifying it as Category 5 under GHS.

  • Genotoxicity: Ames test negative at concentrations ≤100 μM, with no chromosomal aberrations in CHO cells.

Industrial and Research Applications

Agrochemical Development

As a precursor to succinate dehydrogenase inhibitors (SDHIs), this compound’s trifluoromethylphenyl group mimics natural ubiquinone, blocking electron transport in fungal mitochondria. Field trials against Fusarium graminearum show 95% disease suppression at 50 g/ha .

Materials Science

Incorporated into conjugated polymers (e.g., poly-pyrrole-3-carboxylates), the compound enhances:

  • Electron Mobility: 0.12 cm²/V·s in OFET configurations, rivaling poly(3-hexylthiophene).

  • Thermal Stability: Decomposition onset at 310°C (TGA), suitable for high-temperature optoelectronics.

Comparative Analysis with Analogues

Table 1 highlights key analogues and their properties:

CompoundCAS NumberSimilarity IndexKey Distinction
Ethyl 1H-pyrrole-3-carboxylate37964-17-30.86Lacks trifluoromethylphenyl group
Methyl 4-methyl-1H-pyrrole-3-carboxylate40318-15-80.84Shorter alkyl chain, no −CF₃
5-Methyl-1H-pyrrole-3-carboxylic acid100047-52-70.83Carboxylic acid instead of ester

Data adapted from synthetic and computational studies .

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